1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene

説明

Molecular Architecture and Stereochemical Features

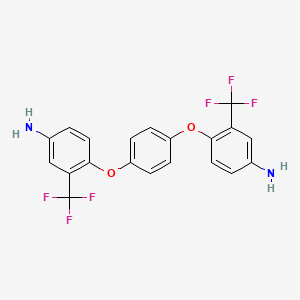

The molecular architecture of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene centers on a symmetric structure where two 4-amino-2-trifluoromethylphenoxy substituents are connected to a central benzene ring at the 1,4-positions. This arrangement creates a linear molecular framework with C₂ symmetry, where the central benzene ring serves as a rigid spacer between the two amino-containing phenoxy units. The trifluoromethyl groups occupy meta positions relative to the amino functionalities, introducing significant steric bulk and electronic effects that influence the overall molecular conformation.

The stereochemical features of this compound are dominated by the rotational freedom around the ether linkages connecting the terminal phenoxy rings to the central benzene unit. These ether bonds allow for conformational flexibility, enabling the terminal amino phenoxy rings to adopt various orientations relative to the central aromatic core. The bulky trifluoromethyl substituents create steric hindrance that restricts certain conformational arrangements, favoring geometries that minimize unfavorable intramolecular interactions.

The electronic distribution within the molecule is significantly influenced by the electron-withdrawing nature of the trifluoromethyl groups, which reduce electron density on the adjacent aromatic rings and affect the nucleophilicity of the amino groups. This electronic modulation is crucial for understanding the compound's reactivity patterns and spectroscopic behavior. The spatial arrangement of the amino groups at the molecular periphery makes them readily accessible for chemical reactions while maintaining sufficient separation to minimize intramolecular interactions.

特性

IUPAC Name |

4-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F6N2O2/c21-19(22,23)15-9-11(27)1-7-17(15)29-13-3-5-14(6-4-13)30-18-8-2-12(28)10-16(18)20(24,25)26/h1-10H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACZRKUWKHQVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20600107 | |

| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94525-05-0 | |

| Record name | 4,4′-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)benzenamine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94525-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-[1,4-Phenylenebis(oxy)]bis[3-(trifluoromethyl)aniline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20600107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene typically involves the reaction of 1,4-bis(4-amino-2-trifluoromethyl)benzene with 4,4’-oxydiphthalic anhydride (ODPA) in the presence of a solvent such as N,N-dimethylacetamide (DMAc) . The mixture is stirred at room temperature for several hours, followed by the addition of triethylamine and acetic anhydride to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography to achieve a purity of over 98% .

化学反応の分析

Types of Reactions

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

科学的研究の応用

Chemical Properties and Structure

Chemical Formula: CHFNO

Molecular Weight: 428.33 g/mol

CAS Number: 94525-05-0

6FAPB features two trifluoromethyl groups that significantly influence its thermal stability, mechanical properties, and optical characteristics. The presence of these groups reduces intermolecular aggregation, leading to lower refractive indices and higher transparency in the resulting polymers .

Polyimides

6FAPB is primarily utilized in the synthesis of polyimides, which are renowned for their exceptional thermal stability and mechanical strength. The polyimides derived from 6FAPB exhibit:

- High Thermal Resistance: These materials maintain structural integrity at temperatures exceeding 525 °C with minimal weight loss .

- Mechanical Properties: They demonstrate tensile strengths greater than 60 MPa and Young's modulus values above 4 GPa .

- Electrical Insulation: The breakdown strength can exceed 358 kV/mm, making them suitable for electrical insulation applications .

The incorporation of trifluoromethyl groups enhances the solubility and processability of these polyimides, allowing for easier fabrication into films and coatings used in various industrial applications .

Applications in Electronics

Polyimides synthesized from 6FAPB are particularly valuable in electronics due to their low dielectric constants and high optical transparency. They are employed as substrates in flexible electronics, insulating layers in microelectronics, and components in aerospace applications where lightweight and heat-resistant materials are essential .

Lithium-Ion Batteries

The polyimides derived from 6FAPB are also used as interlayers in current collectors for lithium-ion batteries. These materials improve the specific energy of batteries by 16–26% while providing enhanced safety features such as self-extinguishing properties under short-circuit conditions .

The unique properties of these polyimides contribute to:

- Increased Energy Density: By improving the efficiency of current collectors.

- Safety Enhancements: Their ability to withstand high temperatures reduces the risk of thermal runaway during battery operation .

Case Studies and Research Findings

Several studies highlight the effectiveness of 6FAPB-derived polyimides in various applications:

- A study on fluorinated polyimides demonstrated their superior thermal stability and low moisture absorption compared to non-fluorinated counterparts, making them ideal for high-performance applications in harsh environments .

- Research involving the synthesis of light-colored soluble polyimides from 6FAPB showed significant improvements in mechanical properties and thermal resistance, confirming their suitability for electronic applications where both aesthetics and performance are critical .

作用機序

The mechanism of action of 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene involves its ability to form strong intermolecular interactions due to the presence of trifluoromethyl groups. These groups reduce intermolecular aggregation, resulting in a low refractive index and high transparency in the polyimides derived from this compound . The compound’s unique structure allows it to improve the specific energy of lithium-ion batteries and enhance their safety by self-extinguishing fires under short circuits .

類似化合物との比較

Similar Compounds

- 1,4-Bis(4-amino-2-fluorophenoxy)benzene

- 1,4-Bis(4-amino-2-chlorophenoxy)benzene

- 1,4-Bis(4-amino-2-bromophenoxy)benzene

Uniqueness

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene is unique due to the presence of trifluoromethyl groups, which impart distinct properties such as high thermal resistance, low refractive index, and high transparency . These properties make it particularly suitable for applications in high-performance polymers and advanced battery technologies .

生物活性

1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, commonly referred to as 6FAPB, is a fluorinated diamine compound that has garnered attention for its potential biological activities and applications in high-performance materials. This article explores its biological activity, synthesis, and implications in various fields, supported by data tables and case studies.

- Chemical Formula : C20H14F6N2O2

- Molecular Weight : 428.33 g/mol

- CAS Number : 94525-05-0

- Appearance : White to off-white powder/crystal

- Melting Point : 132 °C – 136 °C

Synthesis

The synthesis of 6FAPB typically involves a nucleophilic substitution reaction. The precursor compounds are reacted under controlled conditions to yield high-purity products suitable for further applications in polymer chemistry.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of films containing 6FAPB against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that composites made with 6FAPB can be utilized in food packaging to enhance shelf life by preventing microbial growth .

Anticancer Potential

Research indicates that compounds similar to 6FAPB exhibit anticancer properties through mechanisms involving the modulation of enzyme activity and receptor binding. The trifluoromethyl groups are believed to enhance the compound's reactivity and interaction with biological macromolecules, potentially leading to therapeutic applications in cancer treatment .

Case Studies

- Antimicrobial Films : A study evaluated biodegradable composite films incorporating 6FAPB. The films demonstrated significant antimicrobial activity, making them suitable for food packaging applications. The effectiveness was attributed to the compound's unique structure and reactivity .

- Polyimide Applications : Polyimides synthesized from 6FAPB exhibited exceptional thermal stability (decomposition temperature above 525 °C) and mechanical properties (tensile strength > 60 MPa). These characteristics make them promising candidates for use in high-performance electronics and insulation materials .

Research Findings

| Property | Value |

|---|---|

| Thermal Stability | >525 °C (5% weight loss) |

| Tensile Strength | >60 MPa |

| Young's Modulus | >4 GPa |

| Breakdown Strength | >358 kV/mm |

The biological activity of 6FAPB can be attributed to its structural features:

- Trifluoromethyl Groups : These groups enhance electron-withdrawing properties, improving the compound's reactivity with biological targets.

- Amino Functionalities : The presence of amino groups allows for hydrogen bonding and interactions with various biological macromolecules, potentially leading to enzyme inhibition or receptor modulation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. Key steps include reacting 4-amino-2-trifluoromethylphenol with 1,4-dihalobenzene (e.g., 1,4-difluorobenzene) in a polar aprotic solvent (e.g., DMF or NMP) under reflux (120–150°C) for 24–48 hours. Catalytic acetic acid (5 drops per 0.001 mol substrate) enhances reactivity by protonating leaving groups . Use anhydrous conditions and inert gas (N₂/Ar) to prevent oxidation of amino groups. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >90% purity.

Q. Which spectroscopic techniques are essential for characterizing structural ambiguities in fluorinated aromatic ethers like this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve overlapping aromatic signals using 2D-COSY or HSQC. For example, trifluoromethyl groups cause deshielding in adjacent protons, identifiable at δ 6.8–7.5 ppm .

- ¹⁹F NMR : Confirm CF₃ substitution patterns (δ -60 to -65 ppm) .

- X-ray crystallography : Resolve steric hindrance and confirm dihedral angles between benzene rings (e.g., 85–90° as seen in similar bis-phenoxy structures ).

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for fluorinated aromatic ethers during thermogravimetric analysis (TGA)?

- Methodological Answer : Discrepancies arise from varying heating rates or impurities. Standardize protocols:

- Heating rate: 10°C/min under N₂ atmosphere.

- Purity validation: Use GC (>98% purity, as in trifluoromethylbenzene analogs ).

- Cross-validate with DSC to detect melting/decomposition transitions. For 1,4-Bis(4-amino-...) derivatives, expect decomposition onset >250°C due to CF₃ stabilization .

Q. What experimental strategies mitigate steric hindrance during post-synthetic functionalization of this compound for polymer synthesis?

- Methodological Answer :

- Protecting groups : Use tert-butoxycarbonyl (BOC) to shield amino groups, reducing steric clashes during copolymerization.

- Microreactor systems : Enhance mixing efficiency for step-growth polymerization (e.g., integrated microreactors with <1s residence time, achieving 75% yield in polyether synthesis ).

- Kinetic monitoring : Track molecular weight distribution via gel permeation chromatography (GPC) with THF as eluent.

Q. How do electron-withdrawing trifluoromethyl groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

- Methodological Answer :

- Meta-directing effect : CF₃ groups deactivate the benzene ring, directing electrophiles (e.g., NO₂⁺) to the meta position relative to the phenoxy linkage.

- Kinetic analysis : Nitration (HNO₃/H₂SO₄) proceeds 3× slower than non-fluorinated analogs. Monitor via HPLC (C18 column, acetonitrile/water) to quantify nitro-derivative formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。